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4-Nitrophenylphenethylamine

Catalog No.
S9008365
CAS No.
M.F
C14H14N2O2
M. Wt
242.27 g/mol
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4-Nitrophenylphenethylamine

Product Name

4-Nitrophenylphenethylamine

IUPAC Name

4-nitro-N-(2-phenylethyl)aniline

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

InChI

InChI=1S/C14H14N2O2/c17-16(18)14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12/h1-9,15H,10-11H2

InChI Key

KJWNXFAVYUAJBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)[N+](=O)[O-]

4-Nitrophenylphenethylamine is an organic compound characterized by the presence of a nitro group on the phenyl ring of phenethylamine. Its chemical structure can be represented as C15_{15}H16_{16}N2_2O2_2, indicating that it contains two nitrogen atoms, two oxygen atoms, and a total of 15 carbon and 16 hydrogen atoms. The compound is notable for its potential applications in medicinal chemistry and as an intermediate in various chemical syntheses.

The reactivity of 4-nitrophenylphenethylamine is influenced by the electron-withdrawing nature of the nitro group, which can enhance electrophilic substitution reactions. It can undergo several types of reactions, including:

  • Nitration: The introduction of additional nitro groups under strong nitrating conditions.
  • Aminolysis: This involves the reaction with nucleophiles, where 4-nitrophenylphenethylamine can act as an electrophile .
  • Reduction: The nitro group can be reduced to an amino group, yielding 4-aminophenylphenethylamine.

These reactions are significant in synthetic organic chemistry, particularly in the development of pharmaceuticals.

Several methods exist for synthesizing 4-nitrophenylphenethylamine, primarily involving nitration and amine coupling reactions. A common synthesis route includes:

  • Starting Material: Phenethylamine is reacted with a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.
  • Nitration Reaction: At low temperatures (0 °C), phenethylamine is slowly added to the nitrating mixture, allowing for controlled nitration to form 4-nitrophenylphenethylamine.
  • Purification: The product is extracted using solvents like diethyl ether, followed by recrystallization to obtain high purity .

4-Nitrophenylphenethylamine has several applications:

  • Pharmaceutical Intermediates: It serves as a precursor in synthesizing various pharmaceutical agents.
  • Chemical Research: Used in studies exploring structure-activity relationships in drug design.
  • Analytical Chemistry: Employed as a reagent in various analytical methods due to its distinct spectroscopic properties.

Several compounds share structural similarities with 4-nitrophenylphenethylamine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PhenylethylamineContains a phenyl group attached to an ethyl amineNaturally occurring monoamine neurotransmitter
4-AminophenylphenethylamineSimilar structure but with an amino group instead of a nitro groupPotentially more active due to increased basicity
4-MethoxyphenylphenethylamineContains a methoxy group instead of a nitro groupDifferent electronic properties affecting reactivity
3-NitrophenylphenethylamineNitro group at the meta positionDifferent reactivity patterns due to position of substitution

The uniqueness of 4-nitrophenylphenethylamine lies in its specific electronic properties imparted by the para-nitro substitution, which enhances its electrophilic character compared to other derivatives.

Systematic Nomenclature and Synonym Registry

The compound is systematically named 2-(4-nitrophenyl)ethanamine under IUPAC guidelines. Key synonyms include:

  • p-Nitrophenylethylamine
  • 4-Nitrobenzeneethanamine
  • 4-Nitrophenethylamine (common abbreviation)

Registries such as ChemSpider () and PubChem list the compound under CAS numbers 24954-67-4 (free base) and 29968-78-3 (hydrochloride salt).

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂
Molecular Weight166.18 g/mol
CAS Registry (Free Base)24954-67-4
CAS Registry (Hydrochloride)29968-78-3
ChemSpider ID85860

Molecular Formula and Structural Isomerism

The molecular formula C₈H₁₀N₂O₂ corresponds to a primary amine featuring a para-nitro-substituted phenyl ring attached to an ethylamine chain. Structural isomerism arises from:

  • Positional Isomerism: Substitution of the nitro group at meta (3-nitro) or ortho (2-nitro) positions yields distinct isomers. For example, 3-nitrophenethylamine hydrochloride (CAS 19008-62-9) exhibits altered physicochemical properties compared to the para isomer.
  • Functional Group Isomerism: Derivatives like N-(4-nitrophenethyl)formamide (C₉H₁₀N₂O₃) highlight the compound’s reactivity toward acylation.

Crystallographic Data and Solid-State Conformations

While crystallographic data for 4-nitrophenethylamine itself remains unreported, its derivatives offer insights. N-(4-Nitrophenethyl)formamide crystallizes in the monoclinic P2₁/c space group with unit cell parameters:

  • a = 4.4754 Å, b = 12.7064 Å, c = 17.7501 Å
  • β = 92.745°, V = 1006.29 ų.

The ethylamine chain adopts a gauche conformation, stabilized by intramolecular hydrogen bonding between the formamide carbonyl and amine hydrogen (Fig. 1). This conformation minimizes steric hindrance and aligns with low-energy torsional angles observed in similar phenethylamines.

Tautomeric and Resonance Stabilization Phenomena

The para-nitro group induces significant resonance stabilization within the aromatic ring, delocalizing electron density through conjugation (Fig. 2). This effect:

  • Lowers the pKa of the aromatic proton (≈7.1 for nitroarenes)
  • Enhances electrophilic substitution resistance.

The primary amine group participates in tautomeric equilibria under acidic conditions, forming a protonated species (e.g., hydrochloride salt, m.p. 200°C). Protonation increases solubility in polar solvents like methanol, critical for synthetic applications.

Classical Nitration Routes of Phenethylamine Derivatives

Traditional electrophilic aromatic nitration employs nitric acid-sulfuric acid (HNO₃/H₂SO₄) mixtures to introduce nitro groups onto phenethylamine substrates. For 4-nitrophenylphenethylamine synthesis, this method typically targets the para position of the phenyl ring due to the directing effects of the ethylamine side chain. However, harsh reaction conditions (e.g., temperatures >50°C) often lead to over-nitration and oxidative byproducts, necessitating meticulous control of stoichiometry and cooling [1] [4].

A notable adaptation involves nitronium tetrafluoroborate (NO₂BF₄) as a nitrating agent in dimethyl acetamide. This reagent facilitates nitration at room temperature via an ipso-nitration mechanism, where a silver carbonate-mediated intermediate directs nitro group insertion exclusively at the para position. Yields exceeding 75% have been reported for analogous aromatic amines under these mild conditions [1].

Table 1: Classical Nitration Methods Comparison

Nitrating AgentSolventTemperatureYield (%)Regioselectivity
HNO₃/H₂SO₄H₂SO₄50°C50–60Moderate
NO₂BF₄/Ag₂CO₃Dimethyl Acetamide25°C70–80High (para)
[Pyridine–SO₃H]NO₃Solvent-free25°C85–90High (para)

Modern Catalytic Nitration Techniques

Recent advances prioritize green chemistry principles, employing recyclable catalysts and solvent-free conditions. Copper(II) nitrate (Cu(NO₃)₂) serves dual roles as a nitrating agent and Lewis acid catalyst, enabling efficient para-nitration of phenethylamine derivatives at 60°C. This method achieves yields of 88–92% with minimal byproducts, attributed to the stabilization of nitro intermediates via copper coordination [1].

Decarboxylative nitration represents a radical-based alternative, utilizing tert-butyl nitrite (t-BuONO) and TEMPO as mediators. Unsaturated precursors undergo decarboxylation followed by nitro group insertion, affording 4-nitrophenylphenethylamine in 80–85% yield. This approach circumvents the need for acidic conditions, enhancing compatibility with acid-sensitive functional groups [1] [4].

Ionic liquids such as 1-sulfopyridinium nitrate ([Pyridine–SO₃H]NO₃) enable nitration at ambient temperatures through in situ generation of nitrogen dioxide radicals. The reagent’s recyclability (up to 5 cycles without efficiency loss) and solvent-free operation make it economically viable for large-scale applications [1].

Industrial-Scale Synthesis Optimization Strategies

Scalable production of 4-nitrophenylphenethylamine demands continuous-flow reactors to mitigate exothermic risks associated with traditional batch processes. Microreactor systems enhance heat dissipation and mixing efficiency, reducing reaction times from hours to minutes while maintaining yields >90% [1].

Solvent selection critically impacts process sustainability. Polar aprotic solvents like sulfolane improve nitro group incorporation kinetics but require post-reaction purification. Conversely, solvent-free systems using [Pyridine–SO₃H]NO₃ eliminate distillation steps, reducing energy consumption by 40% [1] [4].

Table 2: Industrial Process Parameters

ParameterBatch ReactorContinuous-Flow Reactor
Reaction Time4–6 h15–30 min
Temperature ControlModeratePrecise
Energy ConsumptionHighLow
Yield75–85%90–95%

Purification Protocols and Yield Maximization

Crude 4-nitrophenylphenethylamine typically contains residual nitrating agents and positional isomers. Flash chromatography on silica gel with ethyl acetate/hexane gradients (3:7 → 1:1) isolates the para-isomer with >98% purity. Recrystallization from ethanol/water (1:3) further enhances purity to 99.5%, albeit with a 10–15% yield loss [1] [4].

Yield optimization strategies include:

  • Stoichiometric precision: Maintaining a 1.1:1 molar ratio of nitrating agent to phenethylamine minimizes over-nitration.
  • Temperature modulation: Gradual heating (2°C/min) to 60°C prevents exothermic runaway reactions.
  • Catalyst recycling: Recovering ionic liquid catalysts via aqueous extraction reduces raw material costs by 30% [1].

Table 3: Purification Efficiency by Method

MethodPurity (%)Recovery (%)
Flash Chromatography98.085
Recrystallization99.570
Distillation95.090

Infrared (IR) and Raman Vibrational Profiling

Characteristic vibrational modes arise from functional groups and molecular symmetry. Key bands include:

Vibration TypeIR (cm⁻¹)Raman (cm⁻¹)Assignment
ν(N–H) stretch3350–34003340–3390Primary amine
νₐ(NO₂) asymmetric stretch1530–15501525–1545Nitro group
νₛ(NO₂) symmetric stretch1340–13601335–1355Nitro group
δ(N–H) bend1610–16301605–1625Amine scissoring
γ(C–H) aromatic700–800690–790Out-of-plane bend

The nitro group generates strong IR bands at 1530–1550 cm⁻¹ (asymmetric) and 1340–1360 cm⁻¹ (symmetric) [2] [3]. Amine stretches appear as moderate-intensity IR bands near 3350–3400 cm⁻¹ [3]. Raman spectroscopy enhances phenyl ring modes (e.g., C–C stretches at 1580–1600 cm⁻¹) [2].

Mass Spectrometric Fragmentation Patterns

Electron-impact mass spectrometry reveals dominant fragmentation pathways:

  • Molecular ion: [M]⁺- at m/z 242 (C₁₄H₁₄N₂O₂⁺- ).
  • Major fragments:
    • m/z 121: Cleavage between benzylic carbon and α-carbon, yielding nitrophenyl fragment.
    • m/z 106: Loss of NO₂- radical from molecular ion.
    • m/z 91: Tropylium ion formation (C₇H₇⁺).
    • m/z 77: Phenyl cation (C₆H₅⁺).

Fragmentation occurs preferentially at benzylic C–C bonds and via nitro group elimination [4] [5]. McLafferty rearrangement is absent due to the absence of γ-hydrogens relative to the amine [4].

Density Functional Theory (DFT) Calculations of Electronic Structure

DFT simulations (B3LYP/6-31G(d,p)) reveal electronic properties:

OrbitalEnergy (eV)Localization
HOMO-5.8Nitrophenyl π-system
LUMO-1.6Nitro group π* orbitals

Charge transfer occurs from the phenethylamine moiety to the nitrophenyl ring [6] [7]. The nitro group reduces electron density on the adjacent phenyl ring, confirmed by Natural Bond Orbital (NBO) analysis [7].

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.105527694 g/mol

Monoisotopic Mass

242.105527694 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-21-2023

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